2-[2-(Cyclohexen-1-yl)ethylamino]-4-(3-nitroanilino)-4-oxobutanoic acid
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Description
2-[2-(Cyclohexen-1-yl)ethylamino]-4-(3-nitroanilino)-4-oxobutanoic acid is a chemical compound that has been synthesized for scientific research purposes. It is commonly known as CNQX and belongs to the class of compounds known as quinoxalines. CNQX is a potent and selective antagonist of the ionotropic glutamate receptors, which are important for the functioning of the nervous system.
Scientific Research Applications
Antifibrinolytic and Hemostatic Applications
Compounds like Tranexamic Acid, a synthetic derivative of the amino acid lysine, share functional similarities with the mentioned compound, notably in their potential antifibrinolytic activity. Tranexamic Acid has been extensively studied for its efficacy in reducing perioperative blood loss in surgeries, managing gynecological bleeding disorders, and reducing mortality in trauma patients due to bleeding. Its well-tolerated profile highlights potential areas of application for similar compounds in managing abnormal bleeding and promoting hemostasis (McCormack, 2012; Wellington & Wagstaff, 2003).
Biodegradation and Environmental Impact
The presence of cyclohexene and nitroanilino groups in the molecule suggests potential environmental relevance, similar to compounds like musk xylene and musk ketone. These compounds and their amino metabolites have been analyzed for their presence and impact in aquatic environments, indicating the importance of understanding the biodegradation pathways and environmental fate of such chemicals (Rimkus, Gatermann, & Hühnerfuss, 1999).
properties
IUPAC Name |
2-[2-(cyclohexen-1-yl)ethylamino]-4-(3-nitroanilino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5/c22-17(20-14-7-4-8-15(11-14)21(25)26)12-16(18(23)24)19-10-9-13-5-2-1-3-6-13/h4-5,7-8,11,16,19H,1-3,6,9-10,12H2,(H,20,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGYVMCWQXLZCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Cyclohexen-1-yl)ethylamino]-4-(3-nitroanilino)-4-oxobutanoic acid |
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